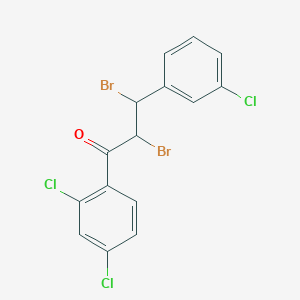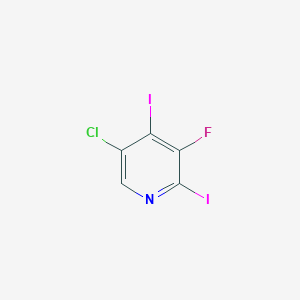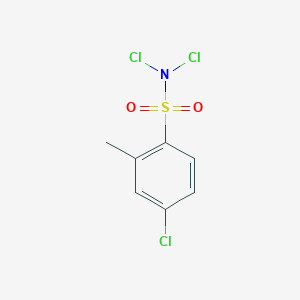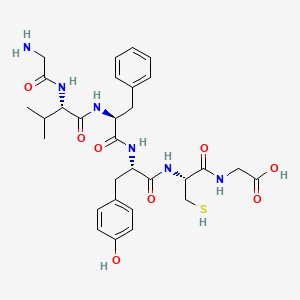![molecular formula C21H26S B12593374 1-Methyl-4-[(1-phenyloct-1-en-2-yl)sulfanyl]benzene CAS No. 347887-08-5](/img/structure/B12593374.png)
1-Methyl-4-[(1-phenyloct-1-en-2-yl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-[(1-phenyloct-1-en-2-yl)sulfanyl]benzene is an organic compound characterized by a benzene ring substituted with a methyl group and a sulfanyl group attached to a phenyl-substituted octenyl chain
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-Methyl-4-[(1-Phenyloct-1-en-2-yl)sulfanyl]benzol umfasst in der Regel die folgenden Schritte:
Bildung der Octenylkette: Die Octenylkette kann durch eine Reihe von Reaktionen, ausgehend von einfacheren Alkenen oder Alkinen, synthetisiert werden. Dies kann Hydroborierungs-Oxidationsreaktionen oder andere Additionsreaktionen beinhalten, um die gewünschten funktionellen Gruppen einzuführen.
Anlagerung der Phenylgruppe: Die Phenylgruppe kann durch Friedel-Crafts-Alkylierungs- oder -Acylierungsreaktionen eingeführt werden, bei denen Benzol in Gegenwart eines Lewis-Säure-Katalysators mit der Octenylkette reagiert.
Einführung der Sulfanyl-Gruppe: Die Sulfanyl-Gruppe kann durch nucleophile Substitutionsreaktionen hinzugefügt werden, bei denen eine Thiolgruppe mit der phenylsubstituierten Octenylkette reagiert.
Endgültige Assemblierung: Der letzte Schritt beinhaltet die Anlagerung der Methylgruppe an den Benzolring, was durch Methylierungsreaktionen mit Reagenzien wie Methyliodid in Gegenwart einer Base erreicht werden kann.
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, unter Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen: 1-Methyl-4-[(1-Phenyloct-1-en-2-yl)sulfanyl]benzol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Sulfanyl-Gruppe kann zu Sulfoxiden oder Sulfonen oxidiert werden, indem man Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure verwendet.
Reduktion: Die phenylsubstituierte Octenylkette kann durch Hydrierungsreaktionen in Gegenwart eines Palladiumkatalysators reduziert werden.
Substitution: Der Benzolring kann elektrophilen aromatischen Substitutionsreaktionen unterliegen, wie z. B. Nitrierung, Sulfonierung oder Halogenierung, wobei geeignete Reagenzien und Katalysatoren verwendet werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktion: Wasserstoffgas, Palladiumkatalysator.
Substitution: Salpetersäure (Nitrierung), Schwefelsäure (Sulfonierung), Halogene wie Chlor oder Brom (Halogenierung).
Hauptprodukte:
Oxidation: Sulfoxide, Sulfone.
Reduktion: Gesättigte Kohlenwasserstoffe.
Substitution: Nitro-, Sulfonyl- oder halogenierte Derivate.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-[(1-Phenyloct-1-en-2-yl)sulfanyl]benzol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese komplexerer organischer Moleküle und als Modellverbindung bei der Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Erforscht auf seine potenzielle Verwendung in der Arzneimittelentwicklung, insbesondere bei der Entwicklung von Molekülen mit spezifischen pharmakologischen Aktivitäten.
Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-Methyl-4-[(1-Phenyloct-1-en-2-yl)sulfanyl]benzol hängt von seiner spezifischen Anwendung ab:
Biologische Aktivität: Die Verbindung kann mit zellulären Zielstrukturen wie Enzymen oder Rezeptoren interagieren, deren Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen.
Chemische Reaktionen: Die Sulfanyl-Gruppe kann als Nucleophil oder Elektrophil wirken und an verschiedenen chemischen Umwandlungen teilnehmen.
Ähnliche Verbindungen:
1-Methyl-4-(1-Pentin-1-yl)benzol: Ähnliche Struktur, jedoch mit einer Pentynylkette anstelle einer Octenylkette.
1-Methyl-4-(Phenylmethyl)benzol: Ähnliche Struktur, jedoch mit einer Phenylmethylgruppe anstelle einer phenylsubstituierten Octenylkette.
1,4-Dimethoxy-2-methyl-5-(Prop-1-en-2-yl)benzol: Ähnliche Struktur, jedoch mit Methoxygruppen und einer anderen Alkylkette.
Einzigartigkeit: 1-Methyl-4-[(1-Phenyloct-1-en-2-yl)sulfanyl]benzol ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und der Länge seiner Alkylkette einzigartig, die im Vergleich zu seinen Analoga möglicherweise unterschiedliche chemische und biologische Eigenschaften verleiht.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-[(1-phenyloct-1-en-2-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-[(1-phenyloct-1-en-2-yl)sulfanyl]benzene depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Chemical Reactions: The sulfanyl group can act as a nucleophile or electrophile, participating in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-(1-pentyn-1-yl)benzene: Similar structure but with a pentynyl chain instead of an octenyl chain.
1-Methyl-4-(phenylmethyl)benzene: Similar structure but with a phenylmethyl group instead of a phenyl-substituted octenyl chain.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Similar structure but with methoxy groups and a different alkyl chain.
Uniqueness: 1-Methyl-4-[(1-phenyloct-1-en-2-yl)sulfanyl]benzene is unique due to its specific combination of functional groups and the length of its alkyl chain, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
347887-08-5 |
|---|---|
Molekularformel |
C21H26S |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
1-methyl-4-(1-phenyloct-1-en-2-ylsulfanyl)benzene |
InChI |
InChI=1S/C21H26S/c1-3-4-5-9-12-21(17-19-10-7-6-8-11-19)22-20-15-13-18(2)14-16-20/h6-8,10-11,13-17H,3-5,9,12H2,1-2H3 |
InChI-Schlüssel |
DIXQHPZSLZTYCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=CC1=CC=CC=C1)SC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Hydroxy-4-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12593308.png)
![2-[2-(2-Oxobutyl)phenyl]ethyl acetate](/img/structure/B12593310.png)

![2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[3.2.2]nonane](/img/structure/B12593325.png)
![Ethyl 4-[(2-nitrobenzene-1-sulfonyl)amino]butanoate](/img/structure/B12593329.png)

![1-Azabicyclo[3.2.0]heptane, 5-(5-isoxazolylethynyl)-](/img/structure/B12593348.png)
![3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride](/img/structure/B12593350.png)
![Methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12593357.png)



